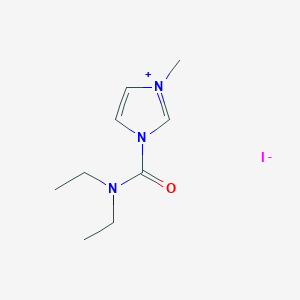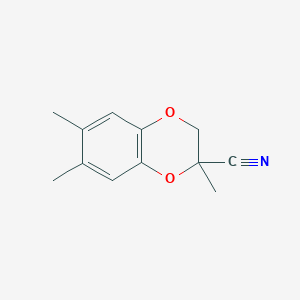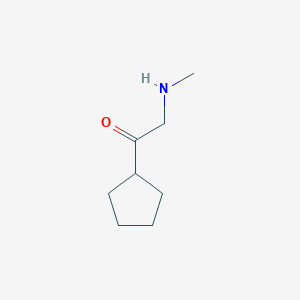
1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid is a compound belonging to the benzothiadiazine family, which is known for its diverse pharmacological activities This compound features a benzothiadiazine ring system, which is a heterocyclic structure containing sulfur and nitrogen atoms
Méthodes De Préparation
The synthesis of 1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid typically involves the following steps:
Cyclization Reaction: The formation of the benzothiadiazine ring is achieved through a cyclization reaction involving appropriate precursors.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiadiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring, leading to the formation of various derivatives.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters, amides, and other functionalized products
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Applications De Recherche Scientifique
1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic applications, including antihypertensive and antidiabetic effects.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Modulation: It can modulate the activity of receptors, influencing signal transduction and cellular responses.
Ion Channel Regulation: The compound may regulate ion channels, impacting cellular ion balance and electrical activity
Comparaison Avec Des Composés Similaires
1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid can be compared with other benzothiadiazine derivatives:
Chlorothiazide: A diuretic used in the treatment of hypertension.
Hydrochlorothiazide: Another diuretic with similar applications.
Phthalazinone Derivatives: Compounds with structural similarities that are used in various therapeutic applications
The uniqueness of 1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid lies in its specific functional groups and the resulting chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C14H10N2O4S |
|---|---|
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
1,1-dioxo-3-phenyl-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4S/c17-14(18)10-6-7-11-12(8-10)21(19,20)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) |
Clé InChI |
BJCRUSMBEBMFTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)




![6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B13177555.png)
![1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B13177567.png)



![N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13177585.png)

![3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13177589.png)
